4-Hydroxymenthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S)-4-methyl-1-propan-2-ylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJEXXELQNXDL-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]([C@H](C1)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of 4 Hydroxymenthol
Identification in Biological Systems
The identification of 4-Hydroxymenthol is predominantly linked to the metabolic activities of various microorganisms, particularly fungi. These organisms possess enzymatic systems capable of introducing hydroxyl groups onto the menthol (B31143) skeleton, a reaction that is often challenging to achieve with high selectivity through conventional chemical synthesis.
Fungal biotransformation is a key method for producing hydroxylated monoterpenoids. Several fungal species have been identified for their ability to convert menthol into its hydroxylated derivatives. In the case of this compound, specific fungal strains have demonstrated a notable regioselectivity in this transformation.
One of the earliest and most specific examples is the biotransformation of (-)-menthol by Aspergillus cellulosae, which specifically yields this compound. researchgate.net This specificity is highly valuable as it simplifies downstream processing and purification. Another significant finding involves the fungus Cephalosporium aphidicola. When this fungus is used to transform (-)-menthol, it produces a variety of oxidized metabolites. acs.orgnih.gov Among these, 4α-hydroxymenthol was identified as one of the novel metabolites, produced at a yield of 7.5%. acs.orgoaepublish.com This biotransformation by C. aphidicola also yielded other hydroxylated and acetylated menthol derivatives, highlighting the diverse enzymatic capabilities of the fungus. oaepublish.comacs.org
Table 1: Fungal Biotransformation of (-)-Menthol to this compound and Other Metabolites
| Fungus Species | Substrate | Product(s) Identified | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Aspergillus cellulosae | (-)-Menthol | This compound | Not Specified | researchgate.net |
| Cephalosporium aphidicola | (-)-Menthol | 4α-Hydroxymenthol | 7.5 | acs.orgoaepublish.com |
| 10-Acetoxymenthol | 3.0 | oaepublish.com | ||
| 3α-Hydroxymenthol | 2.3 | oaepublish.com | ||
| 10-Hydroxymenthol | 21.5 | oaepublish.com | ||
| 7-Hydroxymenthol | 4.8 | oaepublish.com | ||
| 9-Hydroxymenthol | 14.0 | oaepublish.com |
Endophytic fungi, which live within the tissues of plants without causing disease, are a rich source of novel secondary metabolites. nih.govnih.gov These fungi can produce a wide array of bioactive compounds, including terpenoids. nih.gov Research into the secondary metabolites produced by endophytic fungi has revealed their potential to synthesize compounds similar to those found in their host plants. mdpi.com
In the context of hydroxylated menthol derivatives, a study on the endophytic fungus Cladosporium cladosporioides, isolated from wild Cymbopogon martinii (Roxb.) Wats, identified hydroxymenthol as one of its metabolites, constituting 0.15% of the total compounds detected via GC-MS analysis. mdpi.com This finding suggests that endophytic fungi are a potential, albeit less concentrated, natural source of hydroxylated monoterpenoids like this compound. The production of such compounds is attributed to the pre-existing terpenoid biosynthesis pathways within these fungi. mdpi.com
Beyond fungi, other microbial systems, including bacteria, are known to perform hydroxylation reactions on terpenoids. researchgate.netmdpi.com These transformations are of significant interest for creating valuable compounds from abundant natural precursors. researchgate.net For instance, bacteria such as Pseudomonas putida have been shown to convert limonene, another p-menthane (B155814) derivative, through a series of oxidation steps. mdpi.com While specific documentation of bacteria producing this compound from menthol is less common than for fungi, the enzymatic machinery for terpene hydroxylation is widespread in the microbial world. tandfonline.com Microbial transformation is often considered an environmentally friendly and cost-effective alternative to chemical synthesis for producing pure, often enantiospecific, chemicals. researchgate.net
Endophytic Fungi Metabolites
Advanced Isolation Techniques for Natural Metabolites
The isolation and purification of specific metabolites from complex biological matrices, such as fermentation broths, is a critical step in their characterization. For this compound, a combination of extraction and chromatographic techniques is employed.
Chromatography is an essential tool for separating individual compounds from a mixture.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds. ajrms.comsielc.com For the analysis of this compound, a reversed-phase HPLC method would typically be used. In this setup, a non-polar stationary phase (like a C18 column) is paired with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). sielc.comnih.gov Compounds are separated based on their hydrophobicity; more polar compounds like this compound elute earlier than the less polar parent compound, menthol. Detection is commonly achieved using a UV detector, although more advanced detectors can be used if the compound lacks a strong chromophore. sielc.com
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like monoterpenoids. bre.comshimadzu.it The sample is vaporized and transported through a column by a carrier gas (e.g., helium). shimadzu.itsigmaaldrich.com Separation is based on the compound's boiling point and its interaction with the column's stationary phase. researchgate.net For analyzing this compound, derivatization (e.g., trimethylsilylation) may be employed to increase its volatility and improve peak shape. nih.gov The separated compounds are typically detected by a Flame Ionization Detector (FID) or identified by a Mass Spectrometer (GC-MS), which provides structural information. nih.gov GC-MS analysis was used to identify hydroxymenthol in the metabolites of the endophytic fungus Cladosporium cladosporioides. mdpi.com
The initial step in isolating this compound from a microbial culture is extraction. nih.gov Typically, after the fermentation process, the culture broth is separated from the mycelia. The target metabolite is then extracted from the filtrate using a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform. This liquid-liquid extraction separates the organic compounds from the aqueous culture medium. google.com
Following extraction, the crude extract contains a mixture of metabolites. researchgate.net Purification is necessary to isolate the compound of interest. mdpi.com Column chromatography is the most common method used for this purpose. frontiersin.org In the study of (-)-menthol biotransformation by Cephalosporium aphidicola, the crude ethyl acetate extract was subjected to column chromatography over silica (B1680970) gel to separate the various hydroxylated metabolites, including 4α-hydroxymenthol. acs.orgacs.org The fractions collected from the column are then analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.
Biosynthesis and Biotransformation Pathways of 4 Hydroxymenthol
Enzymatic Hydroxylation of Menthol (B31143) Precursors
The introduction of a hydroxyl group at the C-4 position of the menthol scaffold is a key reaction mediated by specialized enzymes. This hydroxylation is a critical step in the generation of diverse menthol derivatives.
Specificity and Regioselectivity of Hydroxylation at the C-4 Position
The enzymatic hydroxylation of menthol is characterized by a high degree of regioselectivity, with specific enzymes favoring the C-4 position. Quantum mechanical and molecular dynamics (QM/MD) calculations have been employed to predict the site selectivity of these reactions. nih.govnih.gov For instance, studies using the monooxygenase PikC have shown a high predicted regioselectivity for the C-4 position of both (+)- and (-)-menthol. nih.govresearchgate.net This selectivity is remarkable given the presence of multiple other potential hydroxylation sites on the menthol ring, including the weaker methine C-H bonds at C-5 and C-7 and the sterically less hindered methyl C-H bonds. nih.govresearchgate.net
The stereoselectivity of the hydroxylation at C-4 is also a crucial aspect. In the case of (-)-menthol, there is a high stereoselectivity for the equatorial C-H bond. nih.govresearchgate.net This preference is attributed to the hydrophobic active site of the enzyme, which consistently orients the equatorial C4-H bond of (-)-menthol more favorably towards the reactive iron-oxo group. nih.govresearchgate.net In contrast, for (+)-menthol, the enzyme is less able to recognize a specific binding mode, leading to a more equal exposure of both the equatorial and axial C-4 hydrogens to the catalytic center. nih.govresearchgate.net
Microbial Strain-Dependent Variations in Hydroxylation Profiles
The biotransformation of menthol into its hydroxylated derivatives, including 4-hydroxymenthol, is highly dependent on the specific microbial strain employed. Different fungi and bacteria exhibit distinct hydroxylation patterns, yielding a variety of products.
For example, the fungus Cephalosporium aphidicola has been shown to hydroxylate (-)-menthol to produce 4α-hydroxymenthol, among other hydroxylated metabolites. oaepublish.com In one study, this conversion yielded 7.5% of 4α-hydroxymenthol. oaepublish.com Similarly, microbial oxidation using Aspergillus niger provides a stereoselective route to this compound. mdpi.com
The table below summarizes the biotransformation of (-)-menthol by various microbial strains, highlighting the diversity of hydroxylated products and their respective yields.
| Microbial Strain | Substrate | Product(s) | Yield (%) |
| Cephalosporium aphidicola | (-)-Menthol | 4α-Hydroxymenthol, 10-Acetoxymenthol, 3α-Hydroxymenthol, 10-Hydroxymenthol, 7-Hydroxymenthol, 9-Hydroxymenthol | 7.5 (for 4α-Hydroxymenthol) |
| Aspergillus niger | (-)-Menthol | 1-Hydroxymenthol, 6-Hydroxymenthol, 8-Hydroxymenthol, 9-Hydroxymenthol | 12 (for 6-Hydroxymenthol), 20 (for 8-Hydroxymenthol), 22 (for 9-Hydroxymenthol), 7 (for 1-Hydroxymenthol) |
| Macrophomina phaseolina | (+)-Menthol | 1β-Hydroxymenthol, 6β-Hydroxymenthol, 8-Hydroxymenthol, 9-Hydroxymenthol, and several dihydroxymenthols | 5.5 (for 1β-Hydroxymenthol), 2.5 (for 6β-Hydroxymenthol), 7.4 (for 8-Hydroxymenthol), 2.2 (for 9-Hydroxymenthol) |
| Rhizoctonia solani | (-)-Menthol | Primarily 1- and 6-hydroxymenthol, followed by hydroxylation at C-8 | Not specified |
Characterization of Biocatalysts Involved in 4-Hydroxylation
The enzymes responsible for the specific hydroxylation of menthol are primarily cytochrome P450 monooxygenases. Understanding their structure, function, and catalytic mechanism is essential for harnessing their potential in biotechnological applications.
Enzyme Identification and Characterization (e.g., Cytochrome P450 Monooxygenases)
Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-thiolate enzymes that catalyze a wide array of oxidation reactions, including the hydroxylation of non-activated C-H bonds. ontosight.airesearchgate.net In the context of menthol metabolism, specific CYPs have been identified as being responsible for its hydroxylation. For instance, the monooxygenase PikC, from the pikromycin (B1677795) biosynthetic pathway, has been extensively studied for its ability to hydroxylate menthol derivatives. nih.govnih.gov
In the biosynthesis of menthol in Mentha (mint) species, the hydroxylation of the precursor (-)-4S-limonene is a key step catalyzed by regiospecific cytochrome P450 enzymes. nih.gov In peppermint (Mentha x piperita), limonene-3-hydroxylase (L3H), a CYP enzyme, catalyzes the C-3 allylic hydroxylation to form (-)-trans-isopiperitenol. nih.govasm.org While not directly producing this compound from menthol, these enzymes demonstrate the capability of CYPs to perform highly specific hydroxylations on related monoterpenoid skeletons. Fungal CYPs, such as those from Aureobasidium pullulans and Hormonema carpetanum, have also been identified as limonene-3-hydroxylases. nih.govasm.org
Cofactor Requirements and Reaction Mechanisms
Cytochrome P450 monooxygenases require a reductase partner and a source of reducing equivalents, typically NADPH, to function. ontosight.ainih.gov The catalytic cycle involves the activation of molecular oxygen, where one oxygen atom is inserted into the substrate, and the other is reduced to water. ontosight.ai The reaction mechanism for C-H hydroxylation by P450s generally proceeds via a hydrogen abstraction step, followed by a radical rebound step. nih.govfrontiersin.org
In the case of PikC-mediated hydroxylation, the enzyme utilizes an iron-oxo species as the active oxidant. nih.gov The reaction is initiated by the abstraction of a hydrogen atom from the substrate, forming a substrate radical and a reduced iron-hydroxyl species. This is followed by the rebound of the hydroxyl group to the substrate radical, resulting in the hydroxylated product. The enzyme's active site plays a crucial role in orienting the substrate correctly for this highly specific reaction to occur. nih.govnih.gov For some biotransformation processes, the addition of nutrients like glucose can be beneficial for cofactor regeneration. asm.orggoogle.com
Substrate Scope and Enzyme Kinetics in Biotransformation Processes
The efficiency and selectivity of enzymatic hydroxylation are influenced by both the specific enzyme and the structure of the substrate. Enzyme kinetics provide valuable insights into these relationships.
Studies on the menthone reductases from peppermint, which are involved in the later stages of menthol biosynthesis, have determined key kinetic parameters. For example, the menthone:(-)-(3R)-menthol reductase (MMR) exhibits Km values of 3.0 µM for menthone and 0.12 µM for NADPH, with a kcat of 0.6 s-1. nih.gov While these enzymes are not directly responsible for 4-hydroxylation, their kinetic characterization demonstrates the detailed understanding that can be achieved for enzymes in the menthol biosynthetic pathway.
The substrate scope of enzymes like PikC has been expanded through protein and substrate engineering. nih.govresearchgate.net By creating derivatives of menthol with different anchoring groups, researchers have been able to modulate the efficiency and selectivity of the hydroxylation reaction. nih.gov For instance, the total turnover numbers (TTN) for the hydroxylation of (-)-menthol derivatives by a mutant form of PikC were significantly higher than for the corresponding (+)-menthol derivatives, highlighting the enzyme's stereopreference. nih.gov
The development of kinetic mathematical models has also proven to be a powerful tool for understanding the regulation of monoterpenoid pathways. pnas.org These models, which incorporate the kinetic constants of the involved enzymes, can simulate the accumulation of different metabolites and help identify regulatory mechanisms, such as product inhibition. pnas.org
Metabolic Engineering Strategies for Enhanced this compound Production
The industrial production of specific menthol derivatives like this compound often faces limitations such as low yields from natural biotransformation processes. Metabolic engineering offers a powerful and targeted approach to overcome these bottlenecks by redesigning the metabolic pathways of microbial hosts to improve the production of desired compounds. acs.orgplos.org This involves the rational modification of cellular metabolism, often through advanced genetic techniques, to enhance the flow of precursors, introduce novel enzymatic activities, and optimize cellular conditions for production. nih.govnih.gov By applying these strategies, microorganisms can be converted into efficient cell factories for the high-level production of valuable molecules like this compound. frontiersin.org
Genetic Manipulation of Microbial Hosts
Genetic manipulation is the cornerstone of metabolic engineering, allowing for precise alterations to the genome of a microbial host to enhance its productive capabilities. nih.gov Strategies typically involve either improving the inherent abilities of native producer organisms or introducing the entire biosynthetic pathway into more tractable and well-understood heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov
The key enzymatic step for converting menthol to this compound is a stereospecific hydroxylation at the C4 position. This reaction is typically catalyzed by cytochrome P450 monooxygenases (P450s), a versatile class of enzymes known for their ability to perform challenging C-H activation reactions. nih.govpnas.org Consequently, genetic engineering efforts are centered on the effective expression and engineering of these enzymes.
Heterologous Production Systems:
The use of hosts like E. coli or the yeast S. cerevisiae is advantageous due to their fast growth rates, well-characterized genetics, and extensive molecular toolkits. nih.govresearchgate.net The general strategy involves:
Gene Identification and Expression: Identifying a suitable P450 enzyme that can hydroxylate menthol. While enzymes with high native selectivity for the C4 position are rare, promiscuous P450s can be used as a starting point. frontiersin.org For instance, the P450 enzyme PikC from Streptomyces venezuelae has been studied for its ability to hydroxylate menthol. nih.govfrontiersin.org The gene encoding the selected P450 is then introduced into the host organism using an expression plasmid. nih.gov
Protein and Pathway Engineering: Once expressed, the P450 enzyme often requires significant engineering to improve its activity and regioselectivity towards the C4 position of menthol. Computational modeling can predict key amino acid residues in the enzyme's active site that influence substrate binding and orientation. frontiersin.org Techniques like site-directed mutagenesis and directed evolution can then be used to create enzyme variants with enhanced performance. acs.org Research on P450 engineering has shown that it is possible to alter and improve the regioselectivity of hydroxylation on various substrates. acs.orgacs.org
Supporting Pathway Optimization: P450 enzymes require redox partners to transfer electrons from cofactors like NADPH. nih.gov Therefore, the host's metabolism must be engineered to ensure a sufficient supply of these partners and cofactors. This can involve overexpressing genes from pathways like the pentose (B10789219) phosphate (B84403) pathway to increase the availability of NADPH. mdpi.com
A conceptual framework for engineering a microbial host for this compound production is outlined below.
| Engineering Target | Genetic Modification Strategy | Purpose | Relevant Host(s) |
| Catalytic Function | Introduce and express a gene for a cytochrome P450 monooxygenase (e.g., an engineered PikC variant). | To introduce the primary enzyme capable of hydroxylating menthol at the C4 position. | E. coli, S. cerevisiae |
| Enzyme Efficiency | Use protein engineering (e.g., site-directed mutagenesis) to modify the P450 active site. | To improve the enzyme's regioselectivity for the C4 position and increase its catalytic turnover rate. | E. coli, S. cerevisiae |
| Cofactor Supply | Overexpress genes in the pentose phosphate pathway (e.g., glucose-6-phosphate dehydrogenase). | To increase the intracellular pool of NADPH, a crucial cofactor for P450 activity. | E. coli, S. cerevisiae |
| Redox System | Co-express a suitable redox partner protein (e.g., a ferredoxin/ferredoxin reductase system). | To ensure efficient electron transfer from NADPH to the P450 enzyme. | E. coli, S. cerevisiae |
| Pathway Efficiency | Knock out or down-regulate genes for competing metabolic pathways. | To direct the menthol substrate away from degradation or conversion into undesired byproducts. | Aspergillus niger, S. cerevisiae |
Enhancement of Native Producers:
Fungi such as Aspergillus niger are known to perform biotransformations of terpenoids, including the hydroxylation of menthol. biorxiv.orgresearchgate.net Metabolic engineering of these native producers can be a viable strategy. Modern gene-editing tools like CRISPR-Cas9 allow for precise and efficient modifications to fungal genomes. frontiersin.orgnih.gov This can be used to overexpress the native P450 hydroxylases responsible for the desired reaction or to delete genes of competing pathways, thereby channeling more substrate towards this compound production.
Optimization of Fermentation Conditions
Alongside genetic manipulation, optimizing the fermentation process is critical for maximizing product yield, titer, and productivity. acs.org Each parameter of the fermentation environment can significantly influence microbial growth, metabolic flux, and enzyme activity. Key parameters that are typically optimized include temperature, pH, media composition, and the fermentation feeding strategy.
Research on the biotransformation of menthol using the fungus Aspergillus niger has demonstrated the impact of optimizing fermentation conditions. A study employing a fed-batch fermentation system highlighted significant improvements in product yield. researchgate.net In this approach, nutrients are fed incrementally during the fermentation process, which helps to maintain optimal cell density and productivity while avoiding the potential toxicity of high substrate concentrations.
The table below summarizes the optimized conditions from a study that achieved a high yield of hydroxylated menthol products.
| Parameter | Optimized Condition | Rationale / Finding |
| Microorganism | Aspergillus niger | Known to perform stereoselective oxidation of menthol. researchgate.net |
| Fermentation System | Fed-batch | Achieved a high yield of 68% for hydroxylated products. researchgate.net |
| Temperature | 28°C | Optimal for fungal growth and enzymatic activity for this specific transformation. researchgate.net |
| pH | 6.8 | Maintained to ensure a stable environment for the biocatalysis. researchgate.net |
| Medium Component | Glucose | Serves as the primary carbon and energy source for the fungus. researchgate.net |
| Duration | 72 hours | Sufficient time to achieve high conversion of the menthol substrate. researchgate.net |
Optimizing these conditions in concert with genetically engineered strains is a synergistic strategy. For example, an engineered strain with higher enzymatic activity might require different optimal temperature or pH conditions compared to the wild-type strain. frontiersin.orgboku.ac.at Therefore, a comprehensive approach that combines both sophisticated genetic engineering and meticulous fermentation process development is essential for the efficient and scalable biotechnological production of this compound.
Advanced Synthetic Approaches to 4 Hydroxymenthol and Analogues
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical transformations, offering an efficient and sustainable approach to complex molecules. nih.govmdpi.com This strategy is particularly advantageous for the synthesis of 4-hydroxymenthol, where achieving high regio- and stereoselectivity is crucial.
Integration of Biocatalysis for Selective Hydroxylation
The introduction of a hydroxyl group at the C-4 position of the menthol (B31143) scaffold is a key challenge in the synthesis of this compound. Biocatalysis, particularly using enzymes like cytochrome P450 monooxygenases, presents a powerful tool for achieving this selective hydroxylation. researchgate.net These enzymes can catalyze the oxidation of unactivated C-H bonds with remarkable site selectivity. researchgate.net
For instance, research has demonstrated the use of engineered P450 enzymes for the selective hydroxylation of various substrates. acs.org Computationally guided protein and substrate engineering have been employed to modify the reactivity of monooxygenases, such as PikC, to selectively oxidize specific C-H bonds in menthol derivatives. researchgate.net Molecular dynamics and quantum mechanical calculations can predict the substrate scope, site selectivity, and stereoselectivity of these enzymatic reactions. researchgate.net One study highlighted the ability of the fungus Aspergillus cellulosae to specifically biotransform (-)-menthol into this compound. researchgate.net
The use of biocatalysts offers a green alternative to traditional chemical methods, as they operate under mild conditions and can replace the need for metal catalysts or organic solvents. oup.com
Stereocontrol in Chemoenzymatic Pathways
Achieving the desired stereochemistry is a critical aspect of synthesizing this compound and its analogues. Chemoenzymatic approaches provide excellent stereocontrol, leveraging the inherent stereoselectivity of enzymes. nih.gov Squalene-hopene cyclases (SHCs), for example, have been engineered to catalyze stereoselective cyclizations of linear terpenes, demonstrating the potential for creating chiral scaffolds with high enantiomeric and diastereomeric excess. nih.gov
A reaction is considered stereoselective when it preferentially forms one stereoisomer over another. wvu.edunumberanalytics.com In the context of this compound synthesis, this means controlling the orientation of the newly introduced hydroxyl group relative to the other stereocenters in the menthol backbone. Enzymes can achieve this high level of control due to the specific three-dimensional arrangement of their active sites. chemistryviews.org
The development of chemoenzymatic methods, such as the one for producing (4aS,5S)-(+)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one using alcalase, showcases the excellent enantioselectivity that can be achieved. nih.gov Such strategies often result in superior stereocontrol compared to purely chemical synthetic routes. nih.gov
Total Synthesis Methodologies for Hydroxylated Menthane Structures
Total synthesis provides a route to complex molecules from simpler, commercially available starting materials. For hydroxylated menthane structures like this compound, total synthesis allows for precise control over the molecular architecture.
Strategic Functionalization at the C-4 Position of Menthol Scaffolds
The functionalization of the C-4 position of the menthol scaffold is a key step in the total synthesis of this compound. This often involves the selective activation of the C-H bond at this position. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the late-stage diversification of complex molecules. rsc.org For instance, manganese catalysts have been utilized for the chemoselective azidation of (-)-menthol acetate (B1210297) at the tertiary C-H bond. beilstein-journals.org
Another approach involves the use of directing groups to guide a catalyst to a specific C-H bond. While not directly applied to this compound in the provided sources, this strategy has been used for the functionalization of other complex molecules. acs.orgnih.gov The development of methods for the step-economical transformation of otherwise inert C-H bonds is an active area of research. rsc.org
Derivatization Reactions of this compound for Structural Diversification
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. For this compound, derivatization can be used to create a diverse range of analogues with potentially enhanced or novel properties. The presence of the hydroxyl group provides a reactive handle for various chemical transformations.
Common derivatization techniques include silylation and acylation. chemcoplus.co.jp Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose. nih.gov Silylation can increase the volatility of the compound, which is often necessary for analysis by gas chromatography (GC). phenomenex.comrestek.com
Oxidation and Reduction Pathways of the Hydroxyl Group
The interconversion between hydroxyl groups and carbonyl functionalities on the p-menthane (B155814) ring is a fundamental strategy for creating analogues. The secondary alcohol at the C3 position is particularly amenable to these transformations.
Oxidation of the Secondary Hydroxyl Group: The oxidation of the secondary alcohol in menthol and its derivatives to the corresponding ketone is a well-established and crucial reaction in organic synthesis. researchgate.net This transformation converts the alcohol into a ketone, which serves as a versatile intermediate for further derivatization. researchgate.net A variety of oxidizing agents have been employed for this purpose.
Classic methods often utilize chromium-based reagents, such as chromic acid, or permanganate (B83412) salts. slideshare.netijraset.comambeed.com For instance, menthol can be oxidized by acid dichromate to yield the corresponding ketone, menthone. ijraset.com While effective, these traditional reagents often involve toxic metals and harsh conditions, prompting the development of milder and more environmentally benign alternatives. More recent approaches focus on greener oxidation protocols. One such method involves the use of calcium hypochlorite (B82951) in a solvent system of acetic acid and ethyl acetate, which provides an efficient and more sustainable route to (-)-menthone (B42992) from (-)-menthol. emerginginvestigators.org
Reduction of the Carbonyl Group: The reduction of a p-menthane ketone, such as 4-hydroxymenthone, back to a hydroxyl group is equally important, particularly for controlling the stereochemistry of the resulting alcohol. The choice of reducing agent and reaction conditions can selectively produce different diastereomers.
Several methods are available for this reduction. The Meerwein-Ponndorf-Verley (MPV) reaction, which uses isopropanol (B130326) as a hydrogen donor, can reduce menthone with high selectivity. researchgate.net The Bouveault-Blanc reduction, employing sodium in an alcohol solvent, is another established method for reducing menthone derivatives. researchgate.netbeilstein-journals.org Asymmetric reduction of prochiral ketones to chiral alcohols is a major focus, with various chiral reagents being developed to achieve high enantioselectivity. ias.ac.in The stereochemical outcome is highly dependent on the reagent; for example, electrochemical reduction of menthone oxime on a mercury pool cathode yields a different diastereomeric ratio of menthylamines compared to reduction on a lead cathode. beilstein-journals.org These principles are directly applicable to the synthesis of specific this compound stereoisomers from a ketone precursor.
| Transformation | Reagent(s) | Substrate Analogue | Product Analogue | Key Findings | Reference |
|---|---|---|---|---|---|
| Oxidation | Chromic Acid / Acid Dichromate | Menthol | Menthone | Classic, effective method for oxidizing the secondary alcohol. | slideshare.netijraset.com |
| Oxidation | Potassium Permanganate (KMnO4) | Menthol | Menthone | An economically cheap and common oxidizing agent. | ijraset.com |
| Oxidation | Calcium Hypochlorite (Ca(OCl)2) | (-)-Menthol | (-)-Menthone | A greener method; optimal in ethyl acetate/acetic acid solvent system. | emerginginvestigators.org |
| Reduction | Isopropanol (Meerwein-Ponndorf-Verley) | Menthone | Menthol/Neomenthol | Catalyst-free reduction is possible under supercritical conditions with high selectivity. | researchgate.net |
| Reduction | Sodium / Alcohol (Bouveault-Blanc) | Menthone Oxime | Menthylamine isomers | An alternative to catalytic hydrogenolysis for producing amine derivatives. | researchgate.netbeilstein-journals.org |
Esterification and Etherification Reactions
Functionalizing the hydroxyl groups of this compound and its analogues through esterification and etherification is a primary route to new derivatives with modified physical and chemical properties, such as solubility and volatility. mdpi.comacademie-sciences.fr
Esterification: Esterification is a common reaction for modifying menthol and related polyols like p-menthane-3,8-diol (B45773). evitachem.com The reaction can be tailored to be selective for one hydroxyl group or to acylate all available hydroxyls.
Several synthetic protocols are employed:
Fischer-Speier Esterification : This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comuns.ac.id For example, menthyl cinnamate (B1238496) can be synthesized from menthol and cinnamic acid with a sulfuric acid catalyst, achieving optimal yield after 5 hours at 60°C. uns.ac.id
Acylation with Acid Anhydrides or Chlorides : A highly efficient method involves reacting the alcohol with an acid anhydride (B1165640) or a more reactive acid chloride. google.com The synthesis of monomenthyl succinate, a known cooling agent, is achieved by reacting menthol with succinic anhydride. academie-sciences.fr This reaction can be catalyzed by bases like 4-dimethylaminopyridine (B28879) (DMAP). academie-sciences.fr
Modern Catalytic Methods : To improve efficiency and sustainability, modern catalysts have been developed. Polymer-supported scandium triflate (PS-Sc(OTf)3) has been used as an effective catalyst for the acylation of p-menthane-3,8-diol with various acid anhydrides, allowing for the formation of diesters under mild, solvent-free conditions. researchgate.net
Etherification: The synthesis of ethers from the hydroxyl groups of this compound provides another avenue for creating derivatives. While specific examples for this compound are not extensively detailed in the reviewed literature, standard synthetic procedures such as the Williamson ether synthesis are applicable. This method typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.
| Method | Reagents | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Cinnamic Acid) + Alcohol | H2SO4 | Equilibrium-based reaction, often requiring removal of water. | uns.ac.id |
| Acylation | Acid Anhydride (e.g., Succinic Anhydride) + Alcohol | 4-Dimethylaminopyridine (DMAP) | High-yielding reaction for producing esters like monomenthyl succinate. | academie-sciences.fr |
| Acylation | Acid Chloride + Alcohol | None required or mild base (e.g., Pyridine) | Uses a highly reactive acylating agent for efficient conversion. | google.com |
| Catalytic Acylation | Acid Anhydride + Diol | Polymer-supported Scandium Triflate | Mild, solvent-free conditions for producing diesters from diols. | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using renewable resources, minimizing waste, and employing safer chemical processes. numberanalytics.comroyalsocietypublishing.org
A cornerstone of the green approach to terpene chemistry is the use of renewable feedstocks. researchgate.net Many starting materials, such as citronellal (B1669106) (from lemon eucalyptus oil) and menthol (from mint oil), are derived from plants, providing a sustainable alternative to petrochemicals. sciforum.netuni-regensburg.de
Biocatalysis represents a powerful tool in the sustainable synthesis of complex molecules. nih.gov This approach uses enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild, often aqueous, conditions. mdpi.commdpi.com A notable example is the biotransformation of citronellal into p-menthane-3,8-diols by plant suspension cultures of Solanum aviculare. nih.govfigshare.com This process directly converts a renewable feedstock into a diol analogue of this compound. The use of enzymes, which are themselves derived from renewable sources and are biodegradable, aligns with numerous green chemistry principles. mdpi.com Furthermore, biocatalytic redox processes, using enzymes like ketoreductases, can achieve highly enantioselective reductions of ketones to specific alcohol stereoisomers, a critical step for producing biologically active compounds. mdpi.comnih.gov
Another key aspect of green synthesis is the optimization of reaction conditions to minimize waste and energy consumption. Research has focused on developing solvent-free reaction conditions, such as the synthesis of p-menthane-3,8-diol esters using a recyclable polymer-supported catalyst. researchgate.net Efforts to replace hazardous solvents with greener alternatives, like substituting acetonitrile (B52724) with ethyl acetate in the oxidation of menthol, also contribute to a more sustainable process. emerginginvestigators.org These strategies, by reducing reliance on volatile organic solvents and toxic reagents, significantly improve the environmental profile of the synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound and Analogues | Example | Reference |
|---|---|---|---|
| Use of Renewable Feedstocks | Utilizing plant-derived terpenes as starting materials instead of petrochemicals. | Synthesis of p-menthane-3,8-diol from citronellal, which is sourced from lemon eucalyptus oil. | numberanalytics.comuni-regensburg.de |
| Catalysis (Biocatalysis) | Employing enzymes or whole-cell systems to perform selective transformations under mild conditions. | Biotransformation of citronellal to p-menthane-3,8-diols using Solanum aviculare cell cultures. | nih.govfigshare.com |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with more environmentally benign alternatives or eliminating them entirely. | Using ethyl acetate instead of acetonitrile for the oxidation of menthol; solvent-free acylation of p-menthane-3,8-diol. | emerginginvestigators.orgresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Enzymatic reactions are typically run under mild temperature and pressure conditions. | mdpi.com |
Spectroscopic Analysis and Structural Elucidation of 4 Hydroxymenthol
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In 4-Hydroxymenthol, the presence of hydroxyl (-OH) groups is a key characteristic.
The IR spectrum of an alcohol is dominated by the O-H stretching absorption, which is typically broad and intense, occurring in the region of 3400 to 3650 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In addition to the O-H stretch, a C-O stretching absorption is also expected, which for a secondary alcohol like this compound, would typically appear in the 1000 to 1250 cm⁻¹ region. The aliphatic C-H bonds of the cyclohexane (B81311) ring will exhibit strong stretching absorptions in the range of 2850 to 2960 cm⁻¹. libretexts.org
A hypothetical IR spectrum for this compound would display these characteristic peaks, confirming the presence of the alcohol functional group and the saturated hydrocarbon structure.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observation for this compound |
| O-H (Alcohol) | 3400-3650 (broad, strong) | A prominent broad band in this region due to hydrogen bonding. |
| C-H (Aliphatic) | 2850-2960 (strong) | Strong absorptions corresponding to the methyl and cyclohexyl C-H bonds. |
| C-O (Secondary Alcohol) | 1000-1250 (moderate) | A moderate absorption band within this range. |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations, yielding a unique vibrational fingerprint of a molecule. horiba.com It is a non-destructive technique that measures the inelastic scattering of monochromatic light. horiba.com
For this compound, Raman spectroscopy can be used to identify specific molecular bond vibrations. horiba.com The C-C bond vibrations within the cyclohexane ring and the C-H bond vibrations would produce characteristic peaks in the Raman spectrum. While the O-H bond is also Raman active, it often produces a weak and broad signal. Key Raman shifts for related compounds can provide an indication of the expected spectrum for this compound. For instance, in poly(3-hydroxybutyrate), a C=O stretch is observed around 1736 cm⁻¹, and a C-C stretch is seen at 837 cm⁻¹. mdpi.com While this compound lacks a carbonyl group, the C-C and C-H vibrations will be prominent.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| C-H Stretching | 2800-3000 |
| C-H Bending/Deformation | 1300-1500 |
| C-C Stretching/Breathing | 800-1200 |
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.gov These methods are essential for assigning the stereochemistry of a compound like this compound, which contains multiple chiral centers.
Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. drugfuture.comjascoeurope.com The specific rotation, [α], is a characteristic physical property of a chiral substance. wikipedia.org Dextrorotatory compounds rotate the plane of polarized light clockwise and are designated as (+), while levorotatory compounds rotate it counterclockwise and are designated as (-). wikipedia.org The specific rotation of a particular stereoisomer of this compound would be a fixed value under specific conditions of temperature, solvent, and wavelength of light (typically the sodium D-line at 589 nm). drugfuture.comanton-paar.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. taylorandfrancis.comencyclopedia.pub An ECD (Electronic Circular Dichroism) spectrum provides information about the stereochemistry of molecules containing chromophores that absorb UV-visible light. encyclopedia.pub While the hydroxyl groups in this compound are not strong chromophores, derivatization with a chromophoric group can be employed to obtain a measurable ECD spectrum, which can then be compared with theoretical calculations to determine the absolute configuration. mdpi.com The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique signature of the molecule's absolute stereochemistry. mdpi.com
X-ray Crystallography for Absolute Stereochemistry (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the precise positions of the atoms, bond lengths, and bond angles can be determined. wikipedia.orgazolifesciences.com
If a suitable single crystal of a specific stereoisomer of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry. libretexts.orgresearchgate.net This powerful technique would reveal the exact spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring, confirming the R/S configuration at each chiral center. The resulting crystal structure data is considered the "gold standard" for structural elucidation. youtube.com
Chromatographic Coupling with Spectroscopic Detection (GC-MS, LC-MS)
Combining chromatographic separation techniques with spectroscopic detection provides a powerful tool for the analysis of complex mixtures and the identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. filab.fr In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum acts as a molecular fingerprint, allowing for the identification of the compound. Derivatization of this compound, for instance by trimethylsilylation, can improve its volatility and chromatographic behavior. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. wikipedia.org LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. wikipedia.orgmeasurlabs.com The sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. wikipedia.org Similar to GC-MS, the mass spectrometer provides mass information that aids in the identification and structural elucidation of the separated compounds. nih.govnih.gov
| Technique | Principle | Application to this compound |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass analysis. filab.fr | Identification of this compound in complex mixtures (e.g., essential oils) by comparing its retention time and mass spectrum to known standards. |
| LC-MS | Separates compounds in a liquid mobile phase based on their affinity for a stationary phase, followed by mass analysis. wikipedia.org | Analysis of this compound and its potential isomers or derivatives, especially if they are not sufficiently volatile for GC. measurlabs.com |
Investigation of Biological Activities and Mechanistic Insights of 4 Hydroxymenthol
In Vitro Enzymatic Interaction Studies
The biological effects of a compound are often initiated by its interaction with specific enzymes. In the case of 4-Hydroxymenthol, its formation as a metabolite of menthol (B31143) provides a foundational context for understanding its enzymatic interactions.
The generation of this compound is a direct result of enzymatic action on the menthol scaffold. Specifically, hydroxylation reactions catalyzed by oxidoreductases, such as cytochrome P450 monooxygenases, are responsible for this transformation. Various microbial systems have been shown to effectively carry out this biotransformation. For instance, the fungus Cephalosporium aphidicola has been reported to convert (-)-menthol into several hydroxylated metabolites, including 4α-hydroxymenthol. researchgate.net Similarly, endophytic fungi like Cladosporium cladosporioides isolated from Cymbopogon martinii have been found to produce hydroxymenthol through biotransformation. mdpi.comresearchgate.net
These enzymatic systems are not only capable of producing this compound but can also be influenced by menthol and its derivatives. Menthol itself is known to be an inhibitor of certain cytochrome P450 enzymes, which could have implications for the metabolism of other xenobiotics. plos.org While direct studies on the modulatory effects of this compound on these enzyme systems are not yet extensively documented, it is plausible that it may also interact with and potentially modulate the activity of the enzymes responsible for its formation and further metabolism.
Table 1: Enzymatic Formation of Hydroxylated Menthol Derivatives
| Substrate | Biocatalyst/Enzyme System | Hydroxylated Product(s) | Reference(s) |
|---|---|---|---|
| (-)-Menthol | Cephalosporium aphidicola | 4α-hydroxymenthol, 3α-hydroxymenthol, 7-hydroxymenthol, 9-hydroxymenthol, 10-hydroxymenthol | researchgate.net |
| (-)-Menthol | Absidia sp. | This compound | vdoc.pub |
| (+)-Menthol | Phomopsis amygdali | (+)-7-Hydroxymenthol, (+)-(6S)-hydroxymenthol | nih.gov |
The parent compound, menthol, is well-known for its interaction with specific receptors, most notably the transient receptor potential melastatin-8 (TRPM8) channel, which is responsible for its characteristic cooling sensation. biorxiv.org Menthol is also known to act as a selective activator of κ-opioid receptors, contributing to its analgesic properties. biorxiv.org
Direct evidence for the ligand-receptor binding profile of this compound is currently limited. However, based on its structural similarity to menthol, it is hypothesized that this compound may also interact with these or other receptors. The introduction of a hydroxyl group at the C4 position could potentially alter the binding affinity and selectivity for these receptors, leading to a modified pharmacological profile. Further research, including competitive binding assays and molecular modeling studies, is necessary to elucidate the specific receptor interactions of this compound.
Modulatory Effects on Enzyme Systems (e.g., oxidoreductases)
Cellular and Subcellular Pathway Modulation
The interaction of a compound with cellular and subcellular processes provides deeper insight into its mechanism of action. While specific studies on this compound are in their infancy, inferences can be drawn from the known cellular effects of menthol.
The activation of receptors by ligands like menthol initiates a cascade of intracellular signaling events. For example, the activation of the TRPM8 ion channel by menthol leads to an influx of calcium ions, which in turn triggers a series of downstream signaling pathways. biorxiv.org
Given that this compound is a metabolite of menthol, it is plausible that it could modulate similar or distinct intracellular signaling cascades. Its presence within the cell, following its formation from menthol, suggests that it has the potential to interact with intracellular targets. The extent to which this compound influences these pathways would depend on its concentration, stability, and affinity for specific intracellular proteins.
The metabolism of menthol to this compound primarily occurs within specific cellular compartments. The cytochrome P450 enzymes responsible for this hydroxylation are predominantly located in the endoplasmic reticulum of liver cells and other tissues. redalyc.org This metabolic process is an integral part of the cell's detoxification machinery, which is an organelle-specific process.
The formation of this compound within the endoplasmic reticulum places it at a critical site for potential interactions with other organelle-specific processes. Further research is needed to determine if this compound has any subsequent effects on the function of the endoplasmic reticulum or other organelles.
Influence on Intracellular Signaling Cascades
Mechanistic Elucidation of Specific Pharmacological Classifications (Derived from Related Structures or Hypotheses)
The pharmacological classification of a novel compound is often guided by the known activities of its structural analogs. In the case of this compound, its relationship to menthol and other p-menthane (B155814) derivatives provides a framework for hypothesizing its potential therapeutic applications.
Menthol is widely recognized for its analgesic, cooling, and antimicrobial properties. plos.org Studies on other hydroxylated menthane derivatives, such as p-menthane-3,8-diol (B45773), have also revealed significant biological activities, including insect repellent and anti-inflammatory effects. smolecule.com
Direct evidence for the pharmacological effects of this compound is beginning to emerge. For instance, a study on the chemical constituents of tea tree hydrosol identified trans-p-menthane-1,4-diol (a stereoisomer of this compound) and suggested its contribution to the antimicrobial properties of the extract. researchgate.net Another study reported that compounds isolated from Brickellia rosmarinifolia, including a hydroxymenthol derivative, exhibited antifungal activity against Colletotrichum musae and Peronophythora litchii in vitro. nih.govcapes.gov.br
Table 2: Reported Biological Activities of Menthol and Related Derivatives
| Compound | Pharmacological Classification/Activity | Reference(s) |
|---|---|---|
| Menthol | Analgesic, Cooling Agent, Antimicrobial | biorxiv.orgplos.org |
| p-Menthane-3,8-diol | Insect Repellent, Anti-inflammatory | smolecule.com |
| trans-p-Menthane-1,4-diol | Antimicrobial | researchgate.net |
Investigations into Analgesic Mechanisms (e.g., receptor agonism/antagonism, ion channel modulation)
While specific mechanistic studies on this compound are not extensively detailed in the available literature, its analgesic properties can be inferred from research on related monoterpenoids, particularly its parent compound, menthol. The cooling sensation of this compound suggests its potential use in topical analgesics.
The primary analgesic mechanism of monoterpenoids like menthol is associated with the modulation of transient receptor potential (TRP) channels. (-)-Menthol is a well-known agonist of the TRPM8 channel, also known as the cold and menthol receptor 1. mdpi.comresearchgate.net Activation of TRPM8 on sensory neurons induces a cooling sensation that can override and inhibit pain signals, particularly those related to heat, a phenomenon often described as "gate control." The analgesic effect of menthol is most prominent against heat-induced pain, such as in inflammatory conditions, rather than neuropathic or cold-related pain. mdpi.com
Furthermore, many monoterpenes and their oxygen-containing derivatives have demonstrated significant analgesic activity in various animal models. researchgate.net Studies on complex heterocyclic compounds derived from para-menthane alcohols have shown pronounced analgesic effects in acetic acid-induced writhing and hot-plate tests, indicating that the p-menthane skeleton is a valuable scaffold for developing new analgesic agents. scilit.combenthamdirect.com The involvement of opioid receptors has also been investigated for some monoterpenoid-derived compounds, where their analgesic effects could be reversed by naloxone, an opioid antagonist. mdpi.com G-protein coupled receptors (GPCRs), which include opioid receptors, are crucial targets in pain modulation, often leading to the inhibition of calcium ion channels and a subsequent reduction in neurotransmitter release. medchemexpress.com
Studies on Anti-inflammatory Pathways (e.g., cytokine modulation, enzyme inhibition)
The anti-inflammatory activities of hydroxylated menthane derivatives have been a subject of significant research. Although direct data on this compound's specific pathway modulation is limited, studies on a broad range of p-menthane derivatives provide substantial insights.
A screening of 21 different p-menthane derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophages revealed significant anti-inflammatory potential. uc.pt NO is a key signaling molecule and mediator in the inflammatory process. In this study, nine of the tested monoterpenes significantly inhibited NO production, with carvone (B1668592) isomers showing the highest potency. uc.pt This suggests that inhibition of inflammatory mediators is a key mechanism for this class of compounds.
Other related compounds, such as p-menthane-3,8-diol (PMD), have been shown to reduce the production of inflammatory mediators, indicating potential therapeutic benefits for inflammatory conditions. smolecule.com The essential oil of Eucalyptus citriodora, a primary source of PMD, is also recognized for its anti-inflammatory properties. uni-regensburg.deacademie-sciences.fr While menthol itself demonstrates mild anti-inflammatory action, certain derivatives have shown much stronger effects. For instance, menthol propyleneglycol carbonate produced a dramatic inhibition of TPA-induced ear edema in mice, whereas menthol showed no significant effect under the same test conditions. poseidonsciences.com
The anti-inflammatory mechanisms of phytochemicals often involve the modulation of key signaling pathways like Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. uc.ptmdpi.commdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, have been shown to decrease pro-inflammatory cytokine levels in synovial fluid by inhibiting MAPK pathways. nih.gov It is plausible that this compound shares these mechanisms, interfering with the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Research into Antimicrobial Modes of Action (e.g., cell wall disruption, metabolic pathway interference)
The antimicrobial properties of essential oils and their monoterpenoid components are well-documented. Essential oils containing hydroxylated menthane derivatives, such as that from Eucalyptus citriodora, have demonstrated both antibacterial and antifungal activity. academie-sciences.fr
Studies on p-menthane-3,8-diol (PMD), a compound structurally similar to this compound, have shown activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. smolecule.com Tea tree hydrosol, which contains a variety of monoterpenoids including p-menthane diols, exhibits significant antibacterial activity. researchgate.net Its primary active component, terpinen-4-ol, along with other oxygenated terpenoids, is believed to be responsible for this effect. researchgate.net
The general mechanisms of antimicrobial action for monoterpenoids involve the disruption of bacterial cell structures. nau.edulibretexts.org Their lipophilic nature allows them to partition into the lipid bilayer of bacterial cell membranes, increasing membrane permeability and leading to the leakage of vital intracellular components and ions. This loss of structural integrity and the disruption of cellular energy generation processes ultimately result in bacterial cell death. Other potential modes of action include the inhibition of protein synthesis, interference with nucleic acid synthesis, or the disruption of key metabolic pathways. nau.edu For instance, some antimicrobial compounds have been found to inhibit penicillin-binding protein 2a, a key enzyme in bacterial cell wall synthesis, which is crucial for resistance in strains like MRSA. mdpi.com
| Compound | Target Microorganism | Observed Activity | Reference |
|---|---|---|---|
| p-Menthane-3,8-diol | Staphylococcus aureus | Antibacterial | smolecule.com |
| p-Menthane-3,8-diol | Escherichia coli | Antibacterial | smolecule.com |
| p-Menthane-3,8-diol | Candida albicans | Antifungal | smolecule.com |
| Terpinen-4-ol | Various Bacteria | Antibacterial (MIC: 0.31-0.62 mg/mL) | researchgate.net |
| p-Menth-3-ene-1,2-diol | Various Bacteria | Antibacterial (MIC: 0.62-2.50 mg/mL) | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Hydroxylated Menthane Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of hydroxylated menthane derivatives influences their biological activity. These studies help in designing new compounds with enhanced efficacy.
The position and orientation of hydroxyl groups on the p-menthane ring are critical for biological activity. A study evaluating the anti-inflammatory properties of 21 p-menthane derivatives found that the presence, number, and position of functional groups like hydroxyls and carbonyls, as well as the presence of double bonds, significantly impact the inhibition of nitric oxide (NO) production. uc.pt For example, the study established a potency rank where carvone isomers were more effective than dihydrocarveol. uc.pt
In studies of cytotoxic activity against human tumor cell lines, the modification of the p-menthane structure was shown to be highly influential. researchgate.net It was observed that replacing carbon-carbon double bonds with epoxide groups, in conjunction with the presence of an aldehyde group, tends to increase cytotoxicity. researchgate.net This highlights that the degree of oxidation and the specific functional groups present are key determinants of activity. Furthermore, stereochemistry plays a significant role, with different stereoisomers often exhibiting varying levels of cytotoxicity. mdpi.comresearchgate.net
For other classes of phenolic compounds, it has been noted that a hydroxyl group in the para position on a phenolic ring can be crucial for stronger biological activity compared to similar molecules with hydroxyls at other positions. mdpi.com While this finding is for hydroxycinnamic acid derivatives, it suggests a general principle that the specific location of hydroxyl substitution is a key factor in molecular interactions with biological targets. mdpi.com Similarly, studies on other small aromatic ketones have shown that the position of substituents (ortho, meta, or para) significantly affects herbicidal properties. acs.org These findings collectively underscore the importance of the precise molecular architecture of hydroxylated menthane derivatives in determining their biological functions.
| Structural Feature | Impact on Biological Activity | Activity Studied | Reference |
|---|---|---|---|
| Position and number of hydroxyl/carbonyl groups | Significantly influences potency | Anti-inflammatory (NO Inhibition) | uc.pt |
| Replacement of C=C bond with epoxide group | Increases cytotoxicity | Anticancer | researchgate.net |
| Presence of an aldehyde group | Increases cytotoxicity (in combination with epoxidation) | Anticancer | researchgate.net |
| Stereochemistry | Plays an important role in activity levels | Cytotoxicity, Analgesia | mdpi.comresearchgate.net |
| Para-hydroxyl group on a phenolic ring | Associated with stronger biological activity in other phenolic compounds | Cytotoxicity | mdpi.com |
Future Directions and Research Challenges in 4 Hydroxymenthol Studies
Development of Novel Stereoselective Synthetic Pathways
The controlled synthesis of specific stereoisomers of 4-hydroxymenthol is a critical challenge due to the multiple chiral centers in its structure. The development of novel stereoselective synthetic pathways is paramount for producing pure isomers, which is essential for elucidating their individual biological activities. Current research often relies on biotransformation, which can yield specific isomers but may be limited in scale and yield. researchgate.net Future efforts will likely focus on:
Asymmetric Catalysis: Employing chiral catalysts to direct the reaction towards a desired stereoisomer. This could involve the use of metal-based catalysts or organocatalysts to achieve high enantioselectivity and diastereoselectivity.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as isopulegol, to construct the this compound skeleton with defined stereochemistry. researchgate.net
Enzymatic Resolutions: Developing enzymatic methods to separate racemic mixtures of this compound, offering a greener alternative to traditional chromatographic techniques.
A significant hurdle is the precise control over the stereochemistry at the C4 position where the hydroxyl group is introduced. Achieving high yields and selectivity for each of the possible diastereomers will be a key focus for synthetic organic chemists. inflibnet.ac.in
Exploration of Undiscovered Biotransformation Pathways and Novel Biocatalysts
Biotransformation has emerged as a promising green chemistry approach for the production of this compound. oaepublish.com Microorganisms, particularly fungi, have demonstrated the ability to hydroxylate menthol (B31143) at various positions, including the C4 position. researchgate.netoaepublish.com However, the full potential of biocatalysis in this area remains largely untapped. Future research will likely concentrate on:
Screening for Novel Microorganisms: Exploring diverse microbial sources, including bacteria, yeasts, and algae, for their ability to produce this compound with high regio- and stereoselectivity. oaepublish.comtandfonline.com
Enzyme Discovery and Engineering: Identifying and characterizing the specific enzymes, often cytochrome P450 monooxygenases, responsible for the hydroxylation of menthol. uomus.edu.iqnih.gov Protein engineering and directed evolution could then be used to improve the efficiency, selectivity, and stability of these biocatalysts. db-thueringen.de
Optimization of Fermentation Conditions: Fine-tuning fermentation parameters such as pH, temperature, substrate feeding strategies, and medium composition to maximize the yield and productivity of this compound.
A significant challenge lies in understanding the complex enzymatic pathways within the microorganisms and overcoming issues of low productivity and the formation of multiple byproducts. tandfonline.comresearchgate.net The development of robust and efficient whole-cell or purified enzyme systems is a key objective. nih.govgesundheitsindustrie-bw.de
Advanced Spectroscopic Techniques for Isomer Differentiation and Mixture Analysis
The structural similarity of this compound isomers presents a significant analytical challenge. Differentiating and quantifying individual isomers within a complex mixture is crucial for both synthetic and biotransformation studies. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed, more advanced methods are needed for unambiguous identification. harrenslab.comchromatographyonline.com Future research will likely involve:
Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) can provide enhanced separation of closely related isomers that co-elute in one-dimensional GC. chromatographyonline.com
Advanced NMR Spectroscopy: The use of sophisticated Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR experiments and the use of chiral solvating agents, can aid in the structural elucidation and differentiation of diastereomers. researchgate.net
Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, coupled with chemometrics, can offer rapid and non-destructive methods for analyzing terpene mixtures. researchgate.neted.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of separation that can be invaluable for distinguishing between isomers.
A major challenge is the lack of commercially available analytical standards for all possible stereoisomers of this compound, which hinders accurate quantification. The development of robust and validated analytical methods is essential for quality control and regulatory purposes. nih.govojp.gov
Elucidation of Complete Biological Activity Profiles and Mechanistic Pathways
The biological activities of this compound are not yet fully understood. While some studies have suggested potential antifungal properties, a comprehensive evaluation of its pharmacological and physiological effects is needed. capes.gov.br Future research should focus on:
Broad-Spectrum Bioactivity Screening: Testing the various stereoisomers of this compound against a wide range of biological targets to identify potential therapeutic applications, such as antimicrobial, anti-inflammatory, or analgesic effects.
Mechanistic Studies: Once a significant biological activity is identified, detailed mechanistic studies will be required to understand how this compound interacts with its molecular targets and the downstream cellular pathways it affects. nih.govufz.de This could involve techniques such as transcriptomics, proteomics, and metabolomics.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating how the stereochemistry and any further chemical modifications of the this compound structure influence its biological activity.
A key challenge is to move beyond simple in vitro assays and evaluate the efficacy and safety of this compound in more complex biological systems, such as cell cultures and eventually in vivo models. Understanding the complete adverse outcome pathway (AOP) will be crucial for any potential therapeutic development. ufz.de
Computational Chemistry Applications in this compound Research
Computational chemistry offers powerful tools to complement experimental research on 4-hydroxymenthal. tau.ac.il These in silico methods can provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental design and interpretation. Future applications include:
Conformational Analysis: Using methods like Density Functional Theory (DFT) to predict the most stable conformations of different this compound isomers and their relative energies. researchgate.netfrontiersin.org
Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the identification and assignment of experimental data for different isomers. ed.gov
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of both chemical and enzymatic syntheses to understand the factors controlling stereoselectivity. frontiersin.org
Docking and Molecular Dynamics Simulations: Simulating the interaction of this compound isomers with potential biological targets to predict binding affinities and modes of action, thereby guiding the search for new drug candidates.
The accuracy of computational predictions is highly dependent on the chosen theoretical models and computational resources. A significant challenge is to develop and validate computational protocols that can reliably predict the complex behavior of this compound in different environments. uoh.edu.iqopenmopac.net
Sustainable Production and Scale-Up of this compound through Bio-based Routes
For any potential commercial application of this compound, the development of sustainable and scalable production methods is essential. Bio-based routes, utilizing renewable feedstocks and biocatalysis, are highly attractive from an environmental and economic perspective. crimsonpublishers.comun.org Key research areas include:
Metabolic Engineering of Microorganisms: Genetically engineering microbial hosts, such as Escherichia coli or yeast, to produce this compound directly from simple sugars. nih.gov This involves introducing the necessary biosynthetic genes and optimizing metabolic fluxes towards the target molecule.
Process Optimization and Scale-Up: Translating laboratory-scale biotransformation or fermentation processes to larger industrial scales. This involves addressing challenges related to mass transfer, aeration, and product recovery. rsc.org
Techno-economic Analysis: Evaluating the economic feasibility of different bio-based production routes to identify the most cost-effective strategies.
A major challenge is achieving high titers, yields, and productivities to make bio-based production of this compound economically competitive with traditional chemical synthesis. Overcoming the toxicity of the product to the microbial host and developing efficient downstream processing methods will also be critical for successful industrial implementation.
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for 4-Hydroxymenthol?
- Methodology : Begin with a literature review using databases like SciFinder or Reaxys to identify existing synthetic routes (e.g., hydroxylation of menthol derivatives or enzymatic catalysis). Validate purity via HPLC (>95%) and characterize intermediates/structure using H/C NMR and FT-IR spectroscopy. Include solvent optimization (e.g., ethanol vs. dichloromethane) and temperature control to minimize side products. Document step-by-step protocols, including purification methods (e.g., column chromatography or recrystallization) .
Q. What analytical techniques are critical for confirming the stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 37°C. Monitor degradation via LC-MS and quantify using UV-Vis spectroscopy. Compare degradation kinetics (e.g., first-order rate constants) and identify breakdown products. Validate methods with control samples and replicate experiments to ensure reliability .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodology : Use cell-based assays (e.g., antioxidant activity via DPPH radical scavenging or cytotoxicity in HEK-293 cells). Standardize concentrations (e.g., 10–100 µM) and include positive controls (e.g., ascorbic acid). Perform dose-response curves and statistical analysis (ANOVA with post-hoc tests) to determine IC values. Address variability by repeating assays in triplicate .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology : Conduct a meta-analysis of existing studies to quantify heterogeneity (e.g., statistic) and identify confounding variables (e.g., solvent choice, cell line differences). Use subgroup analysis to isolate factors influencing bioactivity. Validate findings with new experiments under controlled conditions, such as standardized cell lines and solvent systems .
Q. How can computational modeling optimize the enantioselective synthesis of this compound?
- Methodology : Apply density functional theory (DFT) to predict transition states and enantiomeric excess (ee) for catalytic pathways (e.g., using chiral catalysts like BINOL-derived ligands). Validate simulations with experimental ee measurements via chiral HPLC. Iterate models to refine reaction conditions (e.g., solvent polarity, catalyst loading) .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in animal studies involving this compound?
- Methodology : Use probit or logit regression to model dose-response relationships. Calculate LD with 95% confidence intervals and assess outliers via Grubbs’ test. Include survival analysis (Kaplan-Meier curves) for longitudinal studies. Ensure compliance with ethical guidelines by documenting sample sizes and randomization protocols .
Q. How do researchers address variability in chromatographic retention times during purity analysis of this compound?
- Methodology : Standardize HPLC conditions (e.g., C18 column, isocratic elution with acetonitrile/water). Use internal standards (e.g., caffeine) to calibrate retention times. Perform system suitability tests (USP guidelines) and validate reproducibility across multiple runs. Investigate column aging or mobile phase degradation as error sources .
Methodological Notes
- Data Reporting : Include raw data tables in appendices (e.g., NMR shifts, HPLC chromatograms) and processed data in main text figures. Use software like MestReNova or ACD/Labs for spectral analysis .
- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) protocols for animal welfare and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
